molecular formula C16H15ClO2 B3023751 4'-Chloro-3-(2-methoxyphenyl)propiophenone CAS No. 898769-91-0

4'-Chloro-3-(2-methoxyphenyl)propiophenone

Cat. No. B3023751
CAS RN: 898769-91-0
M. Wt: 274.74 g/mol
InChI Key: CFGAGHQVJGQOLR-UHFFFAOYSA-N
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Description

4’-Chloro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the CAS Number: 898769-91-0. Its molecular weight is 274.75 and its IUPAC name is 1-(4-chlorophenyl)-3-(2-methoxyphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 4’-Chloro-3-(2-methoxyphenyl)propiophenone is 1S/C16H15ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-3-(2-methoxyphenyl)propiophenone include a molecular weight of 274.75 .

Scientific Research Applications

Herbicidal Activity

The synthesis and characterization of herbicidal ionic liquids based on 4’-Chloro-3-(2-methoxyphenyl)propiophenone (MCPA) anion and phenoxyethylammonium cation have been explored . These compounds exhibit herbicidal activity, making them potential candidates for weed control. The study involved testing their efficacy using cornflower (Centaurea cyanus L.) as the test plant.

Asymmetric Hydrogenation Catalyst

Chlorobis(2-methoxyphenyl)phosphine: serves as a reactant in asymmetric hydrogenation reactions. Researchers have utilized it in the synthesis of chiral diphosphine ligands, which find applications in enantioselective transformations and C-C cross-coupling reactions .

Antioxidant and Antimicrobial Properties

A derivative of 4’-Chloro-3-(2-methoxyphenyl)propiophenone , namely 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol , has been synthesized. This compound exhibits antioxidant activity and antimicrobial efficacy. Its potential applications include pharmaceuticals and antimicrobial agents .

Biopolymer Solvent

Ionic liquids (ILs) are being explored as solvents for biopolymers. While not directly studied for this compound, the broader field of ILs includes applications in dissolving cellulose, extracting lignin from biomass, and transforming it into aromatic compounds .

Asymmetric Reduction

In one study, 3-Chloropropiophenone (a related compound) was used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol . The reduction process employed preheated Candida utilis cells immobilized in calcium alginate gel beads .

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAGHQVJGQOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644175
Record name 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(2-methoxyphenyl)propiophenone

CAS RN

898769-91-0
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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